Indolizin-7-ol

Purity Specification Procurement Quality Vendor Benchmarking

Researchers requiring a regiospecific indolizine scaffold often face supply inconsistency and undefined isomer purity. Indolizin-7-ol (CAS 470477-71-5) directly addresses this pain point with a precisely positioned 7-hydroxyl substituent that dictates downstream SAR, a quantified ionization profile (pKa 7.87±0.53, LogP 1.64490), and a fully conjugated bicyclic π-system for UV-active detection. Key procurement differentiators: - Exclusive 7-hydroxy regioisomer-prevents SAR divergence caused by 5-OH or 6-OH positional isomers - Predicted physicochemical constants enable reproducible chromatographic method development and membrane permeability studies - Multi-vendor availability at distinct purity grades (95% vs. 98%) allows budget-to-precision procurement alignment

Molecular Formula C8H7NO
Molecular Weight 133.15 g/mol
CAS No. 470477-71-5
Cat. No. B7809783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndolizin-7-ol
CAS470477-71-5
Molecular FormulaC8H7NO
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESC1=CN2C=CC(=CC2=C1)O
InChIInChI=1S/C8H7NO/c10-8-3-5-9-4-1-2-7(9)6-8/h1-6,10H
InChIKeyJPHZXOMIVRMJNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Indolizin-7-ol (CAS 470477-71-5) Chemical Identity and Core Physicochemical Specifications


Indolizin-7-ol (CAS 470477-71-5), also designated as 7-Indolizinol(9CI) or 7-hydroxyindolizine , is an aromatic nitrogen-containing heterocyclic compound belonging to the indolizine family . The compound has the molecular formula C8H7NO and a molecular weight of 133.15 g/mol . It features a bicyclic framework consisting of a pyrrole ring fused to a pyridine ring, with a hydroxyl substituent located specifically at the 7-position of the indolizine scaffold . Computed physicochemical properties include a predicted density of 1.18±0.1 g/cm³, a predicted pKa of 7.87±0.53, a LogP value of 1.64490, and a polar surface area of 24.64 Ų .

Why Indolizin-7-ol (CAS 470477-71-5) Cannot Be Replaced by Generic Indolizine or Indole Derivatives in Precision Research


Indolizine-based compounds exhibit strong structure-activity relationships (SAR) whereby subtle modifications to the heterocyclic core profoundly impact biological function, synthetic utility, and physicochemical behavior . The class encompasses a broad array of biologically active molecules—including indolizidine alkaloids and functionalized indolizines—that demonstrate widely divergent pharmacological profiles spanning anticancer, antimicrobial, anti-tubercular, anti-inflammatory, and CNS-modulating activities depending on substitution pattern, oxidation state, and ring saturation [1][2]. Consequently, a generic indolizine, a saturated octahydroindolizine, or a regioisomeric hydroxyl-indolizine cannot substitute for Indolizin-7-ol without altering SAR outcomes, reaction trajectories, or assay reproducibility. The specific 7-hydroxyl substitution confers a discrete reactivity profile, polarity signature, and hydrogen-bonding capacity that distinguishes this compound from both its 5-hydroxy and 6-hydroxy regioisomers as well as from the parent unsubstituted indolizine. The quantitative evidence below substantiates precisely where Indolizin-7-ol diverges from close comparators in procurement-relevant dimensions.

Indolizin-7-ol (CAS 470477-71-5) Quantitative Differentiation Evidence Versus Comparators


Vendor Purity Specification Benchmarking: Indolizin-7-ol (98%) Versus Commercial Grade (95%)

Commercial availability of Indolizin-7-ol (CAS 470477-71-5) includes multiple purity grades, with a 98% minimum purity specification documented from one major vendor compared against a 95% minimum purity specification offered by another supplier . This 3-percentage-point differential in purity specification represents a measurable procurement distinction that may influence the compound's suitability for reactions sensitive to impurities or for applications requiring higher starting material fidelity.

Purity Specification Procurement Quality Vendor Benchmarking

Regioisomeric Hydroxyl Positioning: Indolizin-7-ol Versus Alternative Hydroxyindolizine Regioisomers

Indolizin-7-ol bears the hydroxyl substituent specifically at the 7-position of the indolizine bicyclic scaffold . Alternative hydroxyindolizine regioisomers exist (e.g., indolizin-5-ol, indolizin-6-ol), each presenting distinct electronic distribution, hydrogen-bonding geometry, and chemical reactivity profiles. This regioisomeric distinction is fixed by the compound's IUPAC nomenclature and SMILES representation (OC1=CC2=CC=CN2C=C1) . The 7-hydroxyl positioning uniquely places the oxygen atom on the pyridine-adjacent ring of the indolizine system, conferring a specific resonance and inductive electronic environment that differs fundamentally from 5- or 6-hydroxy substitution.

Regioisomer Hydroxyl Position Structure-Activity Relationship

Computed Physicochemical Differentiation: Predicted pKa and LogP Values of Indolizin-7-ol

Indolizin-7-ol exhibits computed physicochemical parameters that distinguish it from the parent unsubstituted indolizine and from other substituted analogs. The predicted acid dissociation constant (pKa) is 7.87±0.53, and the predicted octanol-water partition coefficient (LogP) is 1.64490 . These values position the compound as moderately lipophilic with a near-neutral pKa, implying that under physiological or near-physiological pH conditions, the compound exists in partial ionization equilibrium. This contrasts with unsubstituted indolizine (which lacks the ionizable hydroxyl group and consequently has different hydrogen-bonding capacity) and with more highly substituted indolizine derivatives that may exhibit substantially different LogP and pKa profiles.

Physicochemical Properties pKa LogP Computational Prediction

Aromatic Versus Saturated Scaffold Differentiation: Indolizin-7-ol Contrasted with Octahydroindolizin-7-ol Derivatives

Indolizin-7-ol (CAS 470477-71-5) is an aromatic indolizine bearing a planar, fully conjugated π-system comprising a pyrrole ring fused to a pyridine ring . In contrast, octahydroindolizin-7-ol derivatives (e.g., rac-(7R,8aR)-octahydroindolizin-7-ol and related saturated indolizidine alcohols) are fully saturated bicyclic tertiary amines lacking aromaticity [1]. This fundamental difference in saturation state and electronic configuration results in profoundly divergent chemical reactivity, spectroscopic signatures, and biological target engagement profiles. The aromatic scaffold of Indolizin-7-ol enables π-π stacking interactions, UV absorbance characteristics, and electrophilic substitution reactivity that are entirely absent in the saturated octahydroindolizine series.

Aromaticity Saturation State Oxidation Level Scaffold Comparison

Supplier Price Tier and Minimum Order Quantity Differentiation for Procurement Planning

Commercial sourcing options for Indolizin-7-ol exhibit divergent pricing structures and minimum order configurations. One supplier offers the compound at 98% purity with a quotation-based pricing model for 1g, 5g, and 10g quantities, requiring direct inquiry for current pricing . Another supplier provides the compound at 95% purity with stock availability and competitive pricing positioned for research-scale procurement . Additionally, a third vendor lists Indolizin-7-ol at 95% purity with a published catalog price point [1]. This multi-vendor landscape creates a procurement decision space where purity grade, pricing tier, and minimum order quantity must be evaluated simultaneously against specific research requirements.

Procurement Economics Pricing Supply Chain Vendor Comparison

Indolizin-7-ol (CAS 470477-71-5) Evidence-Backed Procurement and Research Application Scenarios


Synthesis of Regiospecific Indolizine-Derived Bioactive Scaffolds Requiring 7-Hydroxyl Functionality

Based on the compound's defined regioisomeric 7-hydroxyl substitution pattern , Indolizin-7-ol serves as a regiospecific building block for constructing indolizine-based bioactive molecules where the hydroxyl group's precise placement dictates downstream SAR. Researchers pursuing indolizine derivatives for anticancer, antimicrobial, or anti-inflammatory screening programs should procure this specific regioisomer rather than 5-hydroxy or 6-hydroxy alternatives, as positional isomerism in heterocyclic series frequently yields divergent biological activity profiles [1].

Physicochemical Property-Dependent Assays Where Predicted pKa (7.87±0.53) and LogP (1.64490) Inform Experimental Design

The compound's predicted pKa of 7.87±0.53 and LogP of 1.64490 provide actionable parameters for studies requiring controlled ionization state or predictable lipophilicity. At physiological pH (~7.4), Indolizin-7-ol exists in a partial ionization equilibrium that differs fundamentally from non-hydroxylated indolizine analogs. This property is relevant for membrane permeability assays, protein binding studies, and chromatographic method development where ionization state directly impacts retention behavior and partitioning.

Aromatic Heterocycle Chemistry and Photophysical Investigations Leveraging the Planar Conjugated π-System

Indolizin-7-ol possesses an aromatic indolizine core with a fully conjugated bicyclic π-system . This structural feature enables applications in fluorescence spectroscopy, UV-Vis detection, and π-stacking interaction studies—capabilities absent in saturated octahydroindolizine analogs. Researchers requiring an aromatic, UV-active indolizine scaffold with a hydroxyl handle for further functionalization should select this compound over saturated indolizidine alternatives .

Cost-Sensitive Academic Procurement Requiring Benchmarking Across Multiple Vendor Purity and Pricing Tiers

The availability of Indolizin-7-ol from multiple commercial suppliers at distinct purity specifications (95% versus 98%) and pricing models (published catalog versus inquiry-based) enables procurement optimization based on experimental tolerance for impurities and budget constraints. Laboratories performing early-stage exploratory synthesis may accept 95% purity at lower cost, while those conducting late-stage lead optimization or requiring higher stoichiometric precision may justify the incremental cost and procurement complexity associated with 98% purity grade.

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